LP-20 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

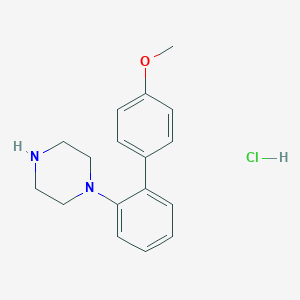

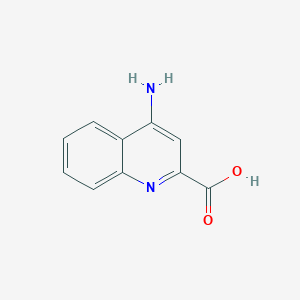

LP 20 hydrochloride: is a chemical compound known for its role as a ligand of the serotonin 5-HT7 receptor. It exhibits both agonist and antagonist activities and displays selectivity over adrenergic alpha 1 and serotonin 5-HT1A receptors . This compound has been investigated for its potential use in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LP 20 hydrochloride typically involves the reaction of 1-(2-biphenyl)piperazine with hydrochloric acid. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and water, with the reaction being carried out at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of LP 20 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and solvent composition, to maximize yield and purity. The compound is then purified through crystallization or chromatography techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: LP 20 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert LP 20 hydrochloride into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

LP 20 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in studies involving the serotonin 5-HT7 receptor.

Medicine: Explored for its therapeutic potential in treating conditions related to the serotonin 5-HT7 receptor, such as depression and anxiety

Industry: Utilized in the development of new pharmaceuticals and chemical compounds

Mechanism of Action

The mechanism of action of LP 20 hydrochloride involves its interaction with the serotonin 5-HT7 receptor. As a ligand, it can either activate (agonist) or inhibit (antagonist) the receptor, depending on the specific conditions. This interaction affects various molecular targets and pathways, leading to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

LP 12 hydrochloride: A selective agonist of the serotonin 5-HT7 receptor with similar selectivity over other receptors.

BGC-20-1531 hydrochloride: An antagonist of the EP4 receptor used in the treatment of acute migraine.

LP-533401 hydrochloride: A peripheral tryptophan hydroxylase inhibitor used in studies related to periodontal disease and hepatic steatosis.

Uniqueness: LP 20 hydrochloride is unique due to its dual agonist and antagonist activities at the serotonin 5-HT7 receptor, which allows it to modulate receptor activity in a versatile manner. This property makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name |

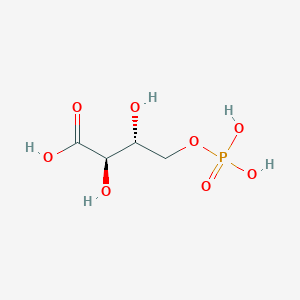

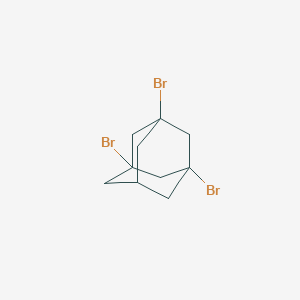

1-[2-(4-methoxyphenyl)phenyl]piperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O.ClH/c1-20-15-8-6-14(7-9-15)16-4-2-3-5-17(16)19-12-10-18-11-13-19;/h2-9,18H,10-13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZUJPBDJNUNCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC=C2N3CCNCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1386928-34-2 |

Source

|

| Record name | LP-20 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1386928342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LP-20 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2646G1D2WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)

![4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yl]methyl]-3-methoxy-benzoic Acid Methyl Ester](/img/structure/B122691.png)